Tert-butyl 3-methylenepyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-methylidenepyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTONRTYYUAUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571121 | |
| Record name | tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114214-71-0 | |
| Record name | 1,1-Dimethylethyl 3-methylene-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114214-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-methylidenepyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Carbodiimide-Mediated Coupling
A prominent method involves activating pyrrolidine-3-carboxylic acid derivatives using 1,1'-carbonyldiimidazole (CDI). In a representative procedure, 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid reacts with CDI in dichloromethane (DCM) to form an acyl imidazole intermediate. Subsequent treatment with N-methoxymethanamine hydrochloride introduces the methylene group, achieving a 96% yield after aqueous workup. This two-step protocol benefits from mild conditions (18–25°C) and avoids harsh reagents, making it suitable for lab-scale production.
Table 1: Reaction Conditions for CDI-Mediated Synthesis
| Component | Details |
|---|---|
| Starting Material | 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid |
| Activator | 1,1'-Carbonyldiimidazole (1.1 equiv) |
| Nucleophile | N-Methoxymethanamine HCl (1.1 equiv) |
| Solvent | Dichloromethane |
| Temperature | 18–25°C |
| Reaction Time | 20 hours (2 h activation + 18 h coupling) |
| Yield | 96% |
Modern Catalytic Approaches
Photo-Induced Radical Cyclization
Recent advances leverage photoredox catalysis for constructing pyrrolidine frameworks. In a radical cascade cyclization, tert-butyl 4-iodopiperidine-1-carboxylate reacts with N-arylacrylamides under 410 nm LED irradiation. Copper(II) triflate and a bisoxazoline ligand (L1) facilitate single-electron transfer, enabling C–N bond formation. Optimized conditions using tetramethylguanidine (TMG) in THF yield 72% of the desired product at ambient temperature. This method exemplifies the shift toward sustainable, energy-efficient protocols.
Table 2: Optimization of Photoredox Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | Cu(OTf)₂ (5 mol%) |
| Ligand | L1 (5 mol%) |
| Base | TMG (1.8 equiv) |
| Solvent | THF |
| Light Source | 410 nm LED |
| Temperature | 25°C |
| Yield | 72% |
Industrial-Scale Considerations
Solvent and Base Selection
Industrial processes prioritize cost and safety. Polar aprotic solvents like DMF enhance nucleophilicity but require stringent removal due to toxicity. Alternatively, THF balances reactivity and environmental impact, as demonstrated in kilogram-scale photoredox reactions. Base selection also impacts scalability: TMG outperforms DBU and Cs₂CO₃ in minimizing side reactions, though its cost necessitates recovery systems.
Purification Strategies
Chromatography remains prevalent in lab settings, but industrial workflows favor liquid-liquid extraction. For instance, tert-butyl 3-methylenepyrrolidine-1-carboxylate is isolated via sequential washes with HCl and NaHCO₃, followed by drying and concentration. Crystallization trials using hexane/ethyl acetate mixtures (1:10) achieve >90% purity, avoiding costly chromatographic steps.
Mechanistic Insights
Activation and Coupling Dynamics
The CDI-mediated route proceeds through a mixed carbonate intermediate, where CDI’s electron-deficient imidazole group polarizes the carbonyl, facilitating nucleophilic attack by the amine. Density functional theory (DFT) studies suggest that steric hindrance from the tert-butyl group slows hydrolysis, enhancing intermediate stability.
Radical Propagation Pathways
In photoredox systems, Cu(II) oxidizes the iodide precursor to generate a tert-butyl radical, which adds to the acrylamide’s β-position. Hydrogen atom transfer (HAT) from TMG completes the cycle, regenerating Cu(I) and closing the catalytic loop. Quenching with water arrests radical chain propagation, ensuring controlled product formation.
Comparative Analysis of Methodologies
Table 3: Key Metrics Across Preparation Methods
| Method | Yield | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| CDI-Mediated Coupling | 96% | Moderate | High | Moderate (DCM use) |
| Photoredox Cyclization | 72–80% | High | Medium | Low (THF, LED) |
| SN1 Alkylation | 38–47% | Low | Low | High (acidic waste) |
The CDI method excels in yield but faces challenges in DCM disposal. Photoredox offers greener alternatives with comparable scalability, though catalyst costs require mitigation.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-methylenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Epoxides.
Reduction: Alcohols or amines, depending on the specific reaction conditions.
Substitution: Alkylated pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-methylenepyrrolidine-1-carboxylate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of tert-butyl 3-methylenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between tert-butyl 3-methylenepyrrolidine-1-carboxylate and analogous pyrrolidine derivatives:
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Key Substituents | Applications/Notes |
|---|---|---|---|---|
| Tert-Butyl 3-methylenepyrrolidine-1-carboxylate | C₁₀H₁₇NO₂ | 199.25 | 3-Methylene, Boc group | Intermediate for amine protection |
| Tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (1228665-86-8) | C₁₆H₂₄N₂O₃ | 292.37 | Pyridinyl, methoxy, Boc group | Drug discovery (kinase inhibitors) |
| (±)-Trans-1-tert-Butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (1228070-72-1) | C₁₇H₂₃ClN₂O₄ | 354.83 | Chloropyridinyl, methyl ester, Boc | Agrochemical precursors |
| 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (1228666-00-9) | C₁₈H₂₂N₂O | 282.38 | Benzyl, methoxy, pyridinyl | Neurological research ligands |
Key Observations :
- The methylene group in the target compound enables facile functionalization (e.g., hydrogenation, cycloaddition), unlike pyridinyl or benzyl substituents in analogs, which confer rigidity and electronic complexity .
- The Boc group provides steric protection comparable to benzyl groups but with milder deprotection conditions (e.g., acidic hydrolysis vs. hydrogenolysis) .
Reactivity and Stability Comparisons
Bond Dissociation Energies (BDEs):
Evidence from radical dissociation studies (e.g., tert-butyl vs. cyclopentyl radicals) reveals:
- The tert-butyl radical dissociates at consistent energies (~5.7–9.0 eV) across alcohols, ethers, and amines, indicating stability independent of the heteroatom environment .
- In contrast, cyclopentylamine exhibits a lower N–C BDE (5.7 eV), suggesting reduced stability compared to tert-butyl-protected analogs .
Implications :
The Boc group in the target compound likely enhances thermal and oxidative stability relative to cyclopentyl or linear alkyl analogs, making it preferable for high-temperature reactions.
Functional Assay Performance
- In ROS (reactive oxygen species) assays, tert-butyl hydroperoxide exhibits a 19.3-fold weaker response than H₂O₂, attributed to steric shielding of the peroxide group .
Biological Activity
Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHN\O
Molecular Weight: 197.26 g/mol
CAS Number: 170033-47-3
The structure of this compound features a pyrrolidine ring, which is known for its role in various biological processes. The tert-butyl group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interactions with various cellular targets:
Case Studies and Experimental Data
- Neuroprotection Against Aβ-Induced Cytotoxicity:
-
Antibiotic Potentiation:
- In a study examining the effects of various piperazine derivatives on E. coli, it was found that while most compounds did not exhibit intrinsic antibacterial activity, they could enhance the activity of existing antibiotics by inhibiting efflux mechanisms . This suggests potential utility in treating infections caused by resistant bacteria.
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Neuroprotective, Antimicrobial | Reduces TNF-α; inhibits efflux pumps |
| Tert-butyl 2-methylpiperazine-1-carboxylate | Moderate protective activity | Similar mechanisms as above |
| Tert-butyl 3,5-dimethylpiperazine-1-carboxylate | Limited studies available | Potentially similar to above but less studied |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-methylenepyrrolidine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves functionalization of the pyrrolidine ring via nucleophilic substitution or cross-coupling reactions. For example, allylation or propargylation of the pyrrolidine nitrogen can introduce the methylene group. Reaction optimization includes solvent selection (e.g., THF or dioxane), temperature control (0°C to reflux), and use of bases like NaH or Cs₂CO₃ to enhance nucleophilicity . Acidic or basic hydrolysis of tert-butyl esters may be employed for deprotection, with conditions tailored to avoid side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify the pyrrolidine ring conformation, tert-butyl group integrity, and methylene substitution pattern.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray crystallography : SHELX software (e.g., SHELXL) is employed for single-crystal analysis to resolve stereochemical ambiguities .
Q. What are the common functionalization strategies for the methylene group in this compound?
The methylene group can undergo oxidation (e.g., using Dess–Martin periodinane or OsO₄) to form carbonyl derivatives or participate in conjugate additions with nucleophiles like amines or thiols. Cross-coupling reactions (e.g., Suzuki or Heck) with aryl halides are facilitated by Pd catalysts (e.g., Pd(PPh₃)₄) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) aid in predicting reaction pathways or stereochemical outcomes for derivatives of this compound?
Q. What strategies resolve contradictions in reported reaction yields for cross-coupling derivatives?
Yield discrepancies often arise from varying catalyst loadings, solvent purity, or oxygen sensitivity. Systematic optimization studies recommend:
- Using degassed solvents (e.g., dioxane) under inert atmospheres.
- Screening ligands (e.g., XPhos) to enhance catalytic efficiency.
- Monitoring reaction progress via TLC or LC-MS to identify side products .
Q. How does the tert-butyl group influence the compound’s reactivity in solid-phase synthesis or crystallography?
The tert-butyl group acts as a steric shield, stabilizing intermediates during solid-phase peptide synthesis. In crystallography, its bulkiness can promote specific crystal packing modes, aiding in resolving chiral centers. However, it may also introduce disorder in crystal lattices, requiring low-temperature data collection (e.g., 100 K) .
Q. What are the challenges in scaling up enantioselective syntheses of pyrrolidine derivatives from this compound?
Key challenges include:
- Chiral induction : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) must achieve >90% enantiomeric excess (ee).
- Purification : Chromatographic separation of diastereomers on preparative HPLC columns with chiral stationary phases.
- Byproduct management : Elimination reactions under basic conditions may form alkenes, requiring careful pH control .
Methodological Considerations
Q. How should researchers design experiments to compare the biological activity of this compound derivatives?
- Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., fluoro, bromo) on the pyrrolidine or aryl groups.
- Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
- In silico docking : Use Schrödinger Suite or AutoDock to predict binding modes and prioritize synthetic targets .
Q. What protocols mitigate decomposition risks during storage or handling?
- Storage : Freeze at -20°C in amber vials under nitrogen to prevent oxidation or hydrolysis.
- Handling : Use explosion-proof equipment in well-ventilated areas, as tert-butyl groups may decompose exothermically under heat .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
